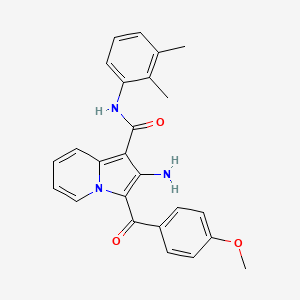
2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indolizine derivatives, similar to the compound , often involves multi-step organic reactions that provide the framework for introducing various functional groups. An example of synthesis involving related compounds includes the formation of indolizines from indole-2-carboxaldehydes, which are made available for further functionalization to tune optical and pH effects (Outlaw et al., 2016)(Outlaw et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including X-ray crystallography. For instance, the crystal and molecular structure analysis of a piroxicam derivative, while not the exact compound, provides insights into the hydrogen bonding patterns and the three-dimensional framework that could be relevant for understanding similar indolizine derivatives (Chakraborty et al., 2007)(Chakraborty et al., 2007).
Chemical Reactions and Properties
Indolizine derivatives participate in a range of chemical reactions that highlight their reactivity and potential for further functionalization. For example, an attempt to alkylate a similar compound led to the unexpected formation of a dihydrobenzo indolizine derivative, demonstrating the compound's reactivity under specific conditions (Saraeva et al., 2011)(Saraeva et al., 2011).
Physical Properties Analysis
The physical properties of indolizine derivatives, such as solubility, melting points, and optical properties, are crucial for their application in various fields. While specific data on the compound are not available, related research on photoluminescent materials within this family provides valuable insights into their behavior under different pH conditions and their optical properties (Outlaw et al., 2016).
Chemical Properties Analysis
The chemical properties of indolizine derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their potential applications and interactions. The synthesis and characterization of derivatives highlight the ability to modify the indolizine core to achieve desired chemical properties and activities, such as antimicrobial activity (Badne et al., 2011).
For a more comprehensive understanding and detailed insights into "2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide," further research and targeted studies would be necessary, especially focusing on the specific synthesis methods, structural analysis, and property evaluations of this particular compound.
References:
- (Outlaw et al., 2016)
- (Chakraborty et al., 2007)
- (Saraeva et al., 2011)
- (Badne et al., 2011)
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research has focused on synthesizing and characterizing new derivatives of pyrazole, pyrazolopyrimidine, and other heterocyclic compounds, investigating their cytotoxic, antimicrobial, and antitumor activities. These studies involve complex synthetic pathways to introduce specific functional groups aimed at enhancing biological activity (Hassan et al., 2014; Badne et al., 2011).
Dye Synthesis and Application
- Novel heterocyclic compounds have been synthesized for use as disperse dyes on polyester fabrics, showing high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities. These applications demonstrate the compound's utility in developing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Material Science and Electrochromic Properties
- In the field of material science, novel polyamides containing specific moieties have been synthesized, showing promising electrochromic properties. These materials find applications in developing advanced electronic displays and devices, highlighting the versatility of such chemical structures in functional materials development (Liou & Chang, 2008).
Photoluminescence and Optical Properties
- Unusual pH-dependent optical properties have been observed in cyanobenzoindolizines, a class of materials related to the query compound. These findings open up possibilities for developing new optical sensors and materials capable of reversible photophysical changes in response to environmental stimuli (Outlaw et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-6-8-19(16(15)2)27-25(30)21-20-9-4-5-14-28(20)23(22(21)26)24(29)17-10-12-18(31-3)13-11-17/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDZBRDKXXBWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)
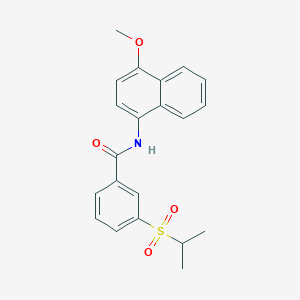
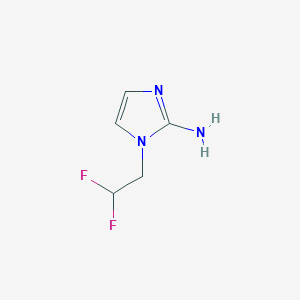
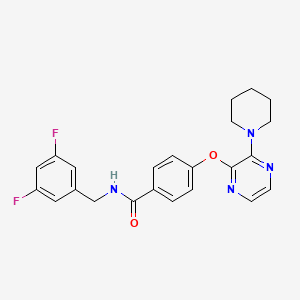
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
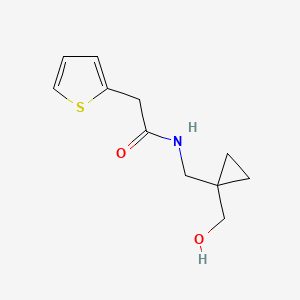
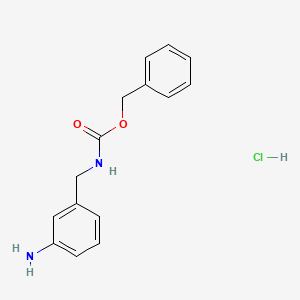
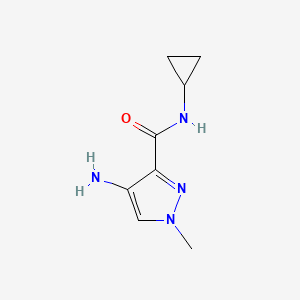
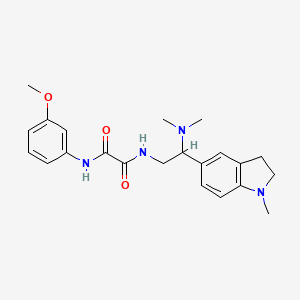
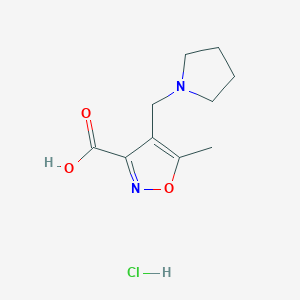
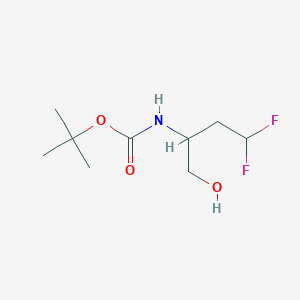
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)